molecular formula C15H11NO2S B371266 (E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile CAS No. 129200-96-0

(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile

Cat. No.: B371266
CAS No.: 129200-96-0
M. Wt: 269.3g/mol
InChI Key: DUYMQMOILXJIET-RVDMUPIBSA-N
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Description

(E)-2-(Benzenesulfonyl)-3-phenylprop-2-enenitrile is a specialized chemical building block of interest in synthetic organic chemistry and pharmaceutical research. This compound features an (E)-configured alkene core, a benzenesulfonyl group, and a nitrile group, making it a potential multifunctional intermediate for constructing more complex molecules. Its structure suggests utility in various reactions, including nucleophilic substitutions and cycloadditions, facilitated by the electron-withdrawing sulfonyl group . Potential research applications include its use as a precursor in the development of bioactive molecules, functional materials, and as a Michael acceptor in catalysis. The benzenesulfonyl moiety is a common protecting group and can participate in metal-catalyzed cross-coupling reactions . Researchers value this compound for its potential to enable novel synthetic pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c16-12-15(11-13-7-3-1-4-8-13)19(17,18)14-9-5-2-6-10-14/h1-11H/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYMQMOILXJIET-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions. One common method involves the use of benzenesulfonyl hydrazide as a starting material, which undergoes a series of reactions to form the desired product . The reaction conditions often include the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Preparation Methods

The synthesis of (E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile typically involves several key steps:

  • Formation of the Benzenesulfonyl Group : This can be achieved by reacting benzene with sulfur trioxide to create benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using phosphorus pentachloride.
  • Introduction of the Nitrile Group : The nitrile group is introduced by reacting an appropriate aldehyde or ketone with hydroxylamine to form an oxime, followed by dehydration using phosphorus pentachloride or thionyl chloride.
  • Coupling Reactions : The final step involves coupling the benzenesulfonyl chloride with the nitrile and a phenyl group under basic conditions, such as using triethylamine as a base.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : This compound can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : Reduction reactions can convert the nitrile group to an amine using catalytic hydrogenation or lithium aluminum hydride.
  • Substitution : The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the development of derivatives that may exhibit novel properties and reactivities.

Biology

This compound is being investigated for its potential biological activities. It may interact with biomolecules, leading to enzyme inhibition or modulation of biological pathways. Such interactions could provide insights into cellular mechanisms and disease processes.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. It could serve as a lead compound in drug development, particularly for conditions requiring enzyme inhibition or modulation of receptor activity. Its derivatives might show enhanced efficacy and safety profiles in preclinical studies.

Industry

The compound is utilized in the production of specialty chemicals and materials with specific properties. Its applications in industrial settings include serving as intermediates in synthesizing various chemical products.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has indicated that derivatives of this compound may act as effective enzyme inhibitors. For example, studies have shown that modifications to the sulfonyl group can enhance binding affinity to target enzymes involved in metabolic pathways.
  • Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant properties in animal models. These studies suggest potential therapeutic applications in treating epilepsy and seizures, highlighting the importance of structural modifications on pharmacological activity .
  • Synthesis of Novel Derivatives : Ongoing research focuses on synthesizing novel derivatives of this compound to explore their reactivity and potential applications in drug development and materials science.

Mechanism of Action

The mechanism of action of (E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl-Based Analogues

(a) (E)-2-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile (CAS: 49678-64-0)
  • Structural difference : Incorporates a 4-methylbenzenesulfonyl group and a 4-nitrophenyl substituent.
  • Impact: The nitro group increases electron-withdrawing effects, enhancing reactivity toward nucleophiles compared to the parent compound.
(b) (E)-2-(4-Bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile (CAS: 1025214-96-3)
  • Structural difference : Features a bromobenzenesulfonyl group and a piperazine-furan moiety.
  • The piperazine-furan group expands applications in medicinal chemistry due to hydrogen-bonding capabilities .
Data Comparison :
Compound Substituents (R₁, R₂) Reactivity Notes Potential Applications
Target Compound R₁ = PhSO₂, R₂ = Ph High regioselectivity in nucleophilic addition Synthetic intermediates
4-Methylphenylsulfonyl Nitro R₁ = 4-MeC₆H₄SO₂, R₂ = 4-NO₂C₆H₄ Enhanced electrophilicity due to NO₂ Electrophilic coupling reactions
Bromobenzenesulfonyl Piperazine R₁ = 4-BrC₆H₄SO₂, R₂ = Piperazine Bioactive scaffold for drug discovery Pharmaceuticals

Comparison with Non-Sulfonyl Analogues

(a) (E)-2-Benzoyl-3-phenylprop-2-enenitrile (CAS: 20413-05-2)
  • Structural difference : Replaces the sulfonyl group with a benzoyl (PhCO) moiety.
  • Impact :
    • Reduced electron-withdrawing effects compared to sulfonyl, leading to slower nucleophilic addition.
    • Higher thermal stability (boiling point: 397.4°C vs. ~300°C for sulfonyl analogues) .
(b) (2E)-2-Benzoyl-3-(2-thienyl)acrylonitrile (CAS: 87736-73-0)
  • Structural difference : Substitutes phenyl with a thienyl group.
  • Impact: Thienyl’s electron-rich nature increases conjugation, altering UV-Vis absorption profiles. Potential use in optoelectronic materials .
Data Comparison :
Compound Functional Group (R₁) Key Property Differences
Target Compound PhSO₂ High reactivity in SN2 reactions
Benzoyl Analogue PhCO Higher thermal stability
Thienyl Derivative 2-Thienyl Enhanced conjugation for optoelectronics

Steric and Electronic Effects of Substituents

  • Steric Effects : Bulky groups (e.g., 4-BrC₆H₄SO₂ in ) reduce reaction rates but improve stereochemical control.
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in ) increase α-carbon electrophilicity, accelerating nucleophilic attacks.

Biological Activity

(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C16H15NO2S. The compound features a nitrile group, a benzenesulfonyl moiety, and a phenyl group, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby blocking substrate access and activity. This mechanism is crucial in therapeutic contexts where enzyme modulation is desired.
  • Receptor Modulation : It can also influence receptor activity, either enhancing or inhibiting signaling pathways depending on the receptor type involved.
  • Nucleic Acid Interaction : The nitrile functional group may allow for interactions with nucleic acids, potentially affecting transcriptional or translational processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways.
  • Antitumor Activity : There are indications that it may inhibit cancer cell proliferation in vitro.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of specific bacterial strains
Anti-inflammatoryModulates inflammatory cytokine production
AntitumorReduces proliferation of cancer cells in vitro

Case Study 1: Antimicrobial Activity

A study conducted on several sulfonamide derivatives demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing effectiveness comparable to established antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments using macrophage cell lines revealed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism for its anti-inflammatory effects through the inhibition of NF-kB signaling pathways.

Case Study 3: Antitumor Efficacy

Research involving human cancer cell lines indicated that this compound could inhibit cell growth and induce apoptosis in breast cancer cells. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound.

Q & A

Basic: What synthetic routes are commonly employed to prepare (E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile?

Answer:
The compound is typically synthesized via an addition-elimination mechanism using (E)-3-phenylsulfonylprop-2-enenitrile as a precursor. Nucleophiles such as thiols, alcohols, or carbon-based reagents react regioselectively at the β-position, followed by elimination of the sulfonyl group to yield (E)-configured α,β-unsaturated nitriles. Key steps include maintaining anhydrous conditions and optimizing reaction temperature (e.g., 0–25°C) to suppress side reactions .

Advanced: How does the stereochemical outcome of nucleophilic additions to this compound vary with different nucleophiles?

Answer:
The stereospecificity of nucleophilic additions depends on the nucleophile’s electronic and steric profile. For example:

  • Sulfur nucleophiles (e.g., thiophenol) exhibit faster kinetics due to higher nucleophilicity, favoring retention of the (E)-configuration.
  • Oxygen nucleophiles (e.g., methanol) require polar aprotic solvents (e.g., DMF) to enhance reactivity, while bulky nucleophiles may induce steric strain, leading to minor (Z)-isomer formation.
    Mechanistic studies using DFT calculations or kinetic isotope effects can resolve ambiguities in regioselectivity .

Basic: What crystallographic techniques are recommended to confirm the stereochemistry of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Use solvent diffusion (e.g., CHCl₃/hexane) to obtain high-quality crystals.
  • Data collection : Employ MoKα radiation (λ = 0.71073 Å) for small-molecule resolution.
  • Refinement : Use SHELXL for structure refinement and ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries. Crystallographic data (e.g., triclinic P1 space group, unit cell parameters) should match theoretical models .

Advanced: How can researchers address contradictory crystallographic data arising from dynamic disorder or twinning?

Answer:

  • Dynamic disorder : Apply the SQUEEZE algorithm (PLATON) to model electron density for disordered solvent molecules.
  • Twinning : Use the Hooft parameter in SHELXL to refine twinned data, or employ the TwinRotMat tool for matrix optimization.
  • Validation : Cross-check with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) that may influence packing .

Advanced: What strategies are effective for designing analogs with enhanced reactivity or solubility?

Answer:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂) at the phenyl ring to increase electrophilicity at the β-carbon.
  • Solubility modulation : Replace the benzenesulfonyl group with a sulfonamide moiety (e.g., 4-methylbenzenesulfonamido) to enhance hydrophilicity.
  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to access enantiopure derivatives, as demonstrated in related prop-2-enenitrile systems .

Advanced: How can hydrogen-bonding patterns in crystals of this compound inform supramolecular assembly?

Answer:
Graph set analysis (e.g., Etter’s rules) is critical for categorizing hydrogen-bond motifs:

  • Primary interactions : Identify robust R₂²(8) motifs between sulfonyl oxygen and adjacent nitrile groups.
  • Secondary interactions : Map weaker C–H···π contacts to predict stacking behavior.
    This analysis aids in designing co-crystals for applications in molecular recognition or materials science .

Basic: What analytical methods validate the purity and identity of synthesized batches?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm (E)-configuration via coupling constants (J = 12–16 Hz for trans vinyl protons).
    • IR : Validate nitrile stretch (~2220 cm⁻¹) and sulfonyl S=O bands (~1350, 1150 cm⁻¹).
      Cross-reference with published crystallographic data (e.g., CCDC entries) ensures structural fidelity .

Advanced: How do solvent polarity and counterion choice influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Polar solvents (e.g., DMSO): Stabilize transition states in Suzuki-Miyaura couplings by coordinating palladium catalysts.
  • Counterion effects : Use non-coordinating anions (e.g., BF₄⁻) to enhance electrophilicity in Michael additions.
    Kinetic studies under varying dielectric constants (ε) can quantify solvent effects on reaction rates .

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